乙酸钙一水合物

描述

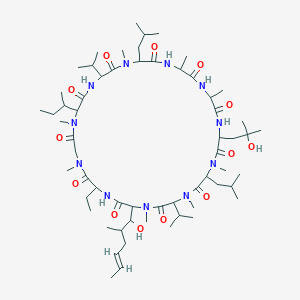

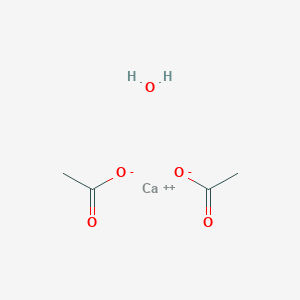

Calcium acetate monohydrate is a calcium salt of acetic acid . It has the formula Ca(C2H3O2)2.H2O . Its standard name is calcium acetate, while calcium ethanoate is the systematic name . The anhydrous form is very hygroscopic; therefore the monohydrate (Ca(CH3COO)2•H2O) is the common form .

Synthesis Analysis

Calcium acetate can be prepared by soaking calcium carbonate (found in eggshells, or in common carbonate rocks such as limestone or marble) or hydrated lime in vinegar . The reaction is as follows:Molecular Structure Analysis

The structure of calcium acetate monohydrate is triclinic . The molecular weight of calcium acetate monohydrate is 176.181 g/mol .Chemical Reactions Analysis

The endothermal dehydration of calcium acetate monohydrate occurs giving rise to the anhydrous salt . This is easily noticed by an endothermal band on DTA curve between 200°C and 250°C .Physical And Chemical Properties Analysis

Calcium acetate monohydrate is a white solid that is hygroscopic . It has a slight odor of acetic acid . It has a density of 1.509 g/cm^3 . Its melting point is 160 °C . It is soluble in water and slightly soluble in methanol and hydrazine, but insoluble in acetone, ethanol, and benzene .科学研究应用

Calcium Acetate Monohydrate: A Comprehensive Analysis of Scientific Research Applications

Medical Use Phosphate Binder: Calcium acetate monohydrate is commonly used in medical treatments as a phosphate binder. Patients with kidney disease often suffer from hyperphosphatemia, where blood phosphate levels rise, leading to bone problems. Calcium acetate helps to bind phosphate in the diet to lower blood phosphate levels .

Food Industry Additive and Preservative: In the food industry, calcium acetate monohydrate serves multiple functions. It acts as a stabilizer, buffer, and sequestrant, particularly in candy products. It’s also used to control pH levels during food processing, extend shelf life, and as a calcium supplement in pet products .

Water Treatment Fluoride Neutralization: Calcium acetate monohydrate is involved in water treatment processes where it neutralizes fluoride in water. This application is crucial for maintaining safe drinking water standards .

Industrial Applications Precipitating Agent: In various industrial processes, calcium acetate monohydrate is used to precipitate oxalates in solution. This application is important for the purification and extraction processes in different industries .

Food-Grade Additive Production: From eggshell waste, food-grade additive purity calcium acetate monohydrate can be produced through industrial processes. This sustainable approach not only utilizes waste but also provides a valuable by-product for the food industry .

Nutritional Supplement: As a nutritional preservative, calcium acetate monohydrate is used in various food productions such as candy and confections, cake batters, pie fillings, puddings, cheeses, gelatin, snack foods, sweet sauces, bread and baked foods .

Laboratory Reagent: In scientific research laboratories, calcium acetate monohydrate is used as a reagent due to its high purity levels. It’s essential for experiments that require precise chemical reactions .

Pet Food Industry Calcium Supplement: Calcium acetate monohydrate is added to pet food products as a calcium supplement to ensure pets receive the necessary nutrients for bone health .

作用机制

Target of Action

Calcium acetate monohydrate primarily targets phosphate ions in the body . This compound is particularly useful in patients with kidney disease, where blood levels of phosphate may rise, leading to bone problems .

Mode of Action

Calcium acetate monohydrate and other calcium salts are phosphate binders . They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed .

Biochemical Pathways

The primary biochemical pathway affected by calcium acetate monohydrate is the phosphate homeostasis pathway . By binding to dietary phosphate, calcium acetate prevents the absorption of phosphate, thereby reducing serum phosphate levels . This helps to prevent complications such as ectopic calcification and secondary hyperparathyroidism, which can occur due to elevated phosphate levels .

Pharmacokinetics

The pharmacokinetics of calcium acetate monohydrate are largely determined by its role as a phosphate binder .

Result of Action

The primary result of the action of calcium acetate monohydrate is the reduction of serum phosphate levels . This can help to prevent the development of bone problems in patients with kidney disease . Additionally, by preventing the absorption of phosphate, calcium acetate can help to prevent the development of secondary hyperparathyroidism and ectopic calcification .

Action Environment

The action of calcium acetate monohydrate can be influenced by various environmental factors. For example, the presence of other ions in the gastrointestinal tract can affect the binding of calcium acetate to phosphate . Additionally, the pH of the gastrointestinal tract can influence the solubility of calcium acetate, and thus its ability to bind to phosphate

未来方向

The development of innovative transformation techniques for various wastes generated by the agri-food industry is one of the goals of sustainable waste management oriented toward a “zero-waste” approach . This includes the production of bulk and fine chemicals, bioactive compounds, enzymes, and functional materials from various waste . The present research shows the possibility of the production of value-added products from eggshell waste using chemical transformation by acetic and o-phosphoric acid at a laboratory scale level .

属性

IUPAC Name |

calcium;diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKKWWCELHKGKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

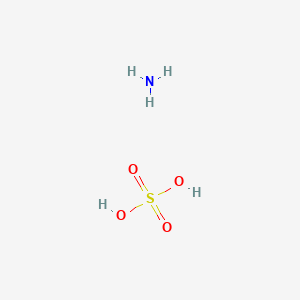

CC(=O)[O-].CC(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074257 | |

| Record name | Calcium acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Calcium acetate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium acetate monohydrate | |

CAS RN |

5743-26-0 | |

| Record name | Calcium acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, calcium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZA48GIM5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of calcium acetate monohydrate?

A1: The molecular formula of calcium acetate monohydrate is Ca(CH3COO)2·H2O, and its molecular weight is 176.18 g/mol.

Q2: Does spectroscopic data exist for calcium acetate monohydrate?

A2: Yes, various spectroscopic techniques have been used to characterize calcium acetate monohydrate. * X-ray diffraction (XRD) studies reveal its crystal structure. [, , , , , , , , , ]* Fourier transform infrared spectroscopy (FTIR) provides information about its functional groups. [, , , ]* Nuclear magnetic resonance (NMR) spectroscopy, specifically 43Ca NMR, has been employed to investigate the local calcium environment. []

Q3: How does the stability of calcium acetate monohydrate vary under different heating conditions?

A3: Calcium acetate monohydrate undergoes dehydration upon heating. Research indicates: * Heating to 300°C results in the formation of anhydrous α-Ca(CH3COO)2. []* Heating the monohydrate or half-hydrate can produce anhydrous forms of calcium acetate. []

Q4: Can calcium acetate monohydrate be used in aqueous solutions for synthesizing calcium phosphates?

A4: Yes, calcium acetate monohydrate serves as a calcium source in synthesizing calcium phosphates like amorphous calcium phosphate (ACP) and poorly crystallized apatite (PCA). Its use avoids the introduction of nitrate or acetate ions into the synthesis solutions, unlike calcium nitrate tetrahydrate. []

Q5: Does calcium acetate monohydrate exhibit any catalytic activity in biomass pyrolysis?

A5: While calcium acetate monohydrate itself is not a catalyst in biomass pyrolysis, its calcination product, calcium oxide (CaO), demonstrates catalytic activity. Research has explored using CaO derived from calcium acetate monohydrate (CA-CaO) in the co-pyrolysis of food waste digestate and corn husk, demonstrating its potential in upgrading bio-oil by influencing the composition of the resulting products. []

Q6: What are the applications of calcium acetate monohydrate in the biomedical field?

A6: Calcium acetate monohydrate plays a crucial role in creating biocompatible materials: * It acts as an electrolyte component in the micro-arc oxidation (MAO) process. This process generates bioactive calcium phosphate coatings on titanium implants, enhancing their biocompatibility and osteointegration properties. [, , , , , , , ]* It is a precursor for synthesizing hydroxyapatite (HA), a key component of bone and teeth, for various biomedical applications. [, , ]

Q7: Beyond biomedicine, what are other applications of calcium acetate monohydrate?

A7: * Food additive: Calcium acetate monohydrate is utilized as a food additive, often serving as a firming agent or acidity regulator. [] * Precursor for other calcium compounds: It is a starting material for producing other calcium compounds, highlighting its versatility in chemical synthesis. [, ]

Q8: How does the solubility of calcium acetate monohydrate influence its applications?

A8: The high solubility of calcium acetate monohydrate in water is crucial for its use in various applications: * Biomaterial synthesis: It enables the preparation of homogeneous electrolyte solutions for techniques like MAO. [, , , , , ]* Food industry: Its solubility is critical for its function as a food additive, ensuring even distribution within food products. [, ]

Q9: What analytical techniques are important in calcium acetate monohydrate research?

A9: A range of analytical techniques is employed to characterize calcium acetate monohydrate and its derivatives:* Microscopy techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to examine the morphology and microstructure of materials. [, , , , , , , , ]* Spectroscopic methods such as XRD, FTIR, and NMR provide insights into the structure, composition, and properties of the compound and its derivatives. [, , , , , , , , , , , ]

Q10: Can waste materials be utilized as a source for calcium acetate monohydrate production?

A10: Yes, research has demonstrated the feasibility of using waste materials like eggshells [] and clam shells [, ] as a sustainable source of calcium carbonate for calcium acetate monohydrate production. This approach aligns with the principles of waste management and resource efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)